molecular formula C13H9Cl2N3O2S B3038572 2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione CAS No. 866151-93-1

2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Cat. No.: B3038572
CAS No.: 866151-93-1
M. Wt: 342.2 g/mol
InChI Key: YFHQSOONYZEOJS-UHFFFAOYSA-N
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Description

2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a complex organic compound that belongs to the class of benzothiatriazine derivatives This compound is characterized by the presence of a benzothiatriazine ring system substituted with a 3,5-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione typically involves the reaction of 3,5-dichlorobenzyl chloride with a suitable benzothiatriazine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions need to be carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The benzothiatriazine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can introduce various functional groups into the benzothiatriazine ring.

Scientific Research Applications

2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide Derivatives: These compounds share the 3,5-dichlorobenzyl group but differ in their core structures.

    Benzothiazole Derivatives: These compounds have a similar benzothiazole ring system but lack the 3,5-dichlorobenzyl substitution.

Uniqueness

2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is unique due to the combination of the benzothiatriazine ring and the 3,5-dichlorobenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)methyl]-1λ6,2,3,4-benzothiatriazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-10-5-9(6-11(15)7-10)8-18-17-16-12-3-1-2-4-13(12)21(18,19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHQSOONYZEOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN(S2(=O)=O)CC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
Reactant of Route 2
2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
Reactant of Route 3
2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
Reactant of Route 4
2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
Reactant of Route 5
2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
Reactant of Route 6
2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

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